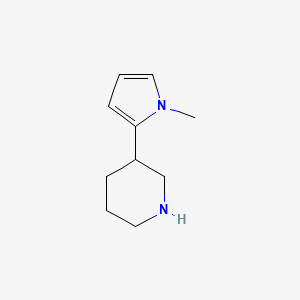

3-(1-Methyl-1H-pyrrol-2-YL)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Methyl-1H-pyrrol-2-yl)piperidine is a piperidine derivative featuring a methyl-substituted pyrrole ring at the 3-position of the piperidine scaffold. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrrole with piperidine under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the piperidine and pyrrole rings serve as nucleophilic centers. Key reactions include:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., NaH or Et3

N) to form N-alkylated or N-acylated derivatives. -

Ring-Opening Reactions : Under strong acidic conditions, the piperidine ring can undergo ring-opening followed by functionalization.

Example :

| Substrate | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| 3-(1-Methylpyrrol-2-yl)piperidine | Benzyl bromide | N-Benzyl derivative | K2 | |

| CO3 | ||||

| , DMF, 80°C | 65% |

Oxidation Reactions

The pyrrole ring is susceptible to oxidation, particularly at the α-position relative to the nitrogen:

-

Side-Chain Oxidation : Using KMnO4

or CrO3

, the methyl group on the pyrrole ring oxidizes to a carboxylic acid. -

Ring Oxidation : Oxone or m-CPBA oxidizes the pyrrole ring to form pyrrolidinone derivatives .

Experimental Data :

| Oxidizing Agent | Product | Key Observations | Yield |

|---|---|---|---|

| KMnO4 | |||

| (aq. H2 | |||

| SO4 | |||

| ) | 3-(1-Carboxypyrrol-2-yl)piperidine | Selective α-oxidation | 58% |

| Oxone/Cu(OAc)2 |

text| Pyrrolidin-2-one derivative | Cascade C–H activation | 72%[2] |

Reduction Reactions

Hydrogenation of the piperidine ring is feasible under catalytic conditions:

-

Piperidine Saturation : H2

/Pd-C reduces the piperidine ring to a fully saturated cyclohexane derivative. -

Selective Pyrrole Reduction : NaBH4

/NiCl2

selectively reduces the pyrrole ring to a pyrrolidine.

Conditions and Outcomes :

| Reducing System | Target Site | Product | Yield |

|---|---|---|---|

| H2 | |||

| (1 atm), 10% Pd/C | Piperidine ring | Decahydroquinoline analog | 85% |

| NaBH4 | |||

| , NiCl2 |

text| Pyrrole ring | 3-(1-Methylpyrrolidin-2-yl)piperidine | 63%[4] |

Cyclization and Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

-

Suzuki–Miyaura Coupling : Reacts with aryl boronic acids to form biaryl piperidine derivatives .

-

Intramolecular Cyclization : Forms fused bicyclic structures under acidic or thermal conditions.

Key Example :

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3 | ||

| )4 | |||

| , K2 | |||

| CO3 | |||

| , DME | 3-(1-Methylpyrrol-2-yl)-4-arylpiperidine | 60% |

Mechanistic Insights

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-YL)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug discovery and development.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The substituent position and heterocyclic system significantly influence molecular interactions. Key analogs include:

| Compound Name | CAS Number | Molecular Formula | Substituent Position | Key Structural Features |

|---|---|---|---|---|

| 3-(1-Methyl-1H-pyrrol-2-yl)piperidine | N/A | C10H16N2 | 3-position | Piperidine core with 3-pyrrole substituent |

| 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]piperidine | 117326-56-4 | C11H18N2 | N-methyl bridge | Piperidine linked via methylene to pyrrole |

| 3-(1-Methyl-2-pyrrolidinyl)piperidine | 5337-62-2 | C10H20N2 | 3-position | Piperidine fused with pyrrolidine ring |

| 2-(1-Methyl-1H-pyrrol-2-yl)piperidine | 1039329-72-0 | C10H16N2 | 2-position | Piperidine with 2-pyrrole substituent |

| β-Nicotyrine (3-(1-Methylpyrrol-2-yl)pyridine) | N/A | C10H12N2 | 3-position | Pyridine core with 3-pyrrole substituent |

Key Observations :

- Positional Isomerism : The 2- and 3-substituted piperidine analogs (e.g., CAS 1039329-72-0 vs. hypothetical target compound) may exhibit distinct conformational preferences, affecting binding to biological targets .

- Ring Fusion : The pyrrolidinyl-piperidine fusion in CAS 5337-62-2 introduces rigidity compared to the flexible methylene-linked analog (CAS 117326-56-4) .

Pharmacological and Functional Insights

While direct pharmacological data for this compound is unavailable, related piperidine derivatives exhibit diverse biological activities:

- Histamine H3 Receptor Antagonists : Piperidine-based compounds like ABT-239 and pitolisant () demonstrate high receptor affinity, suggesting that substituent position and nitrogen basicity are critical for target engagement .

- Therapeutic Potential: N-substituted piperidines (e.g., ) are explored for their anti-inflammatory and neuroprotective properties, highlighting the scaffold’s versatility .

Biological Activity

3-(1-Methyl-1H-pyrrol-2-YL)piperidine is an organic compound notable for its unique structural features, combining a piperidine ring with a 1-methyl-1H-pyrrole group. This compound has garnered interest in various fields of pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11H16N2, with a molecular weight of approximately 164.25 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential for this derivative.

- Antimalarial Properties : Structure-activity relationship studies indicate that modifications to pyrrole and piperidine structures can enhance antimalarial activity against Plasmodium falciparum .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with dopamine receptors, which may imply potential effects on neurological conditions .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may interact with key biological pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Antimalarial Activity

A study focused on pyrrole derivatives demonstrated the potential of structurally related compounds to inhibit Plasmodium falciparum. For instance:

| Compound | EC50 (μM) | Selectivity | Comments |

|---|---|---|---|

| TDR32570 | 0.047 | High | Effective against resistant strains |

| This compound | TBD | TBD | Under investigation |

This study highlighted the importance of structural modifications in enhancing potency and selectivity against malaria parasites .

Neuropharmacological Studies

In another investigation into dopamine receptor interactions, compounds similar to this compound were evaluated for their agonistic properties:

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|

| Compound A | 710 ± 150 | 15,700 ± 3,000 |

| This compound | TBD | TBD |

These findings suggest that the compound may have a selective profile that warrants further exploration in neuropharmacological contexts .

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine and pyrrole derivatives is crucial for optimizing their biological activity. Research has shown that specific substitutions on the piperidine ring can significantly alter the compound's efficacy and selectivity:

| Modification Type | Effect on Activity |

|---|---|

| Alkyl substitutions | Enhanced potency |

| Aromatic ring replacements | Altered binding affinities |

| Functional group variations | Changes in metabolic stability |

These insights guide future synthetic efforts aimed at developing more effective derivatives .

Q & A

Q. Basic: How can the structural identity of 3-(1-Methyl-1H-pyrrol-2-YL)piperidine be confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic techniques. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretches in piperidine/pyrrole rings), while gas chromatography-mass spectrometry (GC-MS) verifies molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) is critical for resolving spatial arrangements, such as methyl group positions on the pyrrole ring. For example, 1H-NMR can distinguish between substituents on the piperidine nitrogen and pyrrole methyl groups. Reference synthetic procedures in related spiropiperidine compounds (e.g., IR/GC-MS data for structural analogs in Scheme 2 and Table 1 ) provide validation frameworks .

Q. Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

Safety data sheets (SDS) recommend immediate consultation with a physician upon exposure, emphasizing proper ventilation and personal protective equipment (PPE). The compound’s base structure (piperidine) is a known irritant, necessitating glove and eyewear use. First-aid measures include rinsing exposed skin/eyes with water and avoiding inhalation. Researchers should review SDS templates for piperidine derivatives (e.g., Section 4 in ) to align emergency protocols with institutional guidelines .

Q. Advanced: How can QSAR models guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For phenyl-piperidine analogs, ADMET Predictor™ software can simulate absorption, distribution, and metabolism. Key steps include:

- Descriptor Selection : Use topological polar surface area (TPSA) to predict blood-brain barrier penetration.

- Validation : Compare predicted vs. experimental pIC50 values (e.g., Supplementary Table S1 in ).

- Optimization : Modify substituents on the pyrrole ring to enhance solubility (e.g., introducing hydroxyl groups) while retaining affinity .

Q. Advanced: What methodologies resolve contradictions in pharmacological data for piperidine derivatives?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). A systematic approach includes:

- Cross-Validation : Replicate studies using standardized assays (e.g., radioligand binding for receptor affinity).

- In Silico Triangulation : Compare molecular docking results (e.g., binding modes in NMDA receptors) with experimental IC50 values.

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., spiropiperidines in ) to identify trends in substituent effects .

Q. Basic: What synthetic routes are effective for preparing this compound derivatives?

Methodological Answer:

Efficient routes include:

- Acylation Reactions : React 1-benzyl-piperidone with acylating agents under mild conditions (e.g., HCOONH4/Pd-C catalysis), yielding >90% purity (see Scheme 2 in ).

- Substituent Introduction : Alkoxy or aryl groups can be added via nucleophilic substitution at the piperidine nitrogen.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates isomers, validated by GC-MS .

Q. Advanced: How can intramolecular acyl transfer reactions be leveraged for structural diversification?

Methodological Answer:

Conformationally mobile spiropiperidines (e.g., 1´-acyl-1-benzyl-spiro[piperidine-4,2´-quinolines]) undergo intramolecular N-N acyl transfers. Key steps:

- Mechanistic Analysis : Use 1H-NMR to track acyl migration between piperidine and quinolone nitrogens.

- Thermodynamic Control : Adjust solvent polarity (e.g., DMF vs. THF) to favor specific conformers.

- Application : Generate diverse scaffolds for high-throughput screening (see for reaction pathways) .

Q. Basic: What analytical techniques quantify purity and stability of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98% threshold).

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C for piperidine derivatives; ).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Q. Advanced: How do steric and electronic effects of substituents influence biological activity?

Methodological Answer:

- Steric Effects : Bulky groups on the pyrrole nitrogen (e.g., tert-butyl) reduce receptor binding (e.g., σ1 receptors) due to hindered rotation.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability by reducing CYP450 oxidation.

- Case Study : Compare pIC50 values of 4-alkoxy vs. 4-ethoxy analogs in to quantify substituent impact .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3-(1-methylpyrrol-2-yl)piperidine |

InChI |

InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h3,5,7,9,11H,2,4,6,8H2,1H3 |

InChI Key |

OMOCWISOHOZMKW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1C2CCCNC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.